4-Amino-2,5-dichlorophenol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

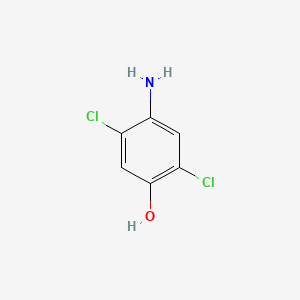

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-2,5-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLKXVCJBJCTCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90430751 | |

| Record name | 4-Amino-2,5-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50392-39-7 | |

| Record name | 4-Amino-2,5-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Amino-2,5-dichlorophenol physical and chemical properties

An In-depth Technical Guide to 4-Amino-2,5-dichlorophenol

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

General and Chemical Properties

This compound, with the CAS number 50392-39-7, is a dichlorinated aminophenol derivative.[1][2] Its chemical structure consists of a phenol (B47542) ring substituted with an amino group and two chlorine atoms.

| Property | Value | Reference |

| CAS Number | 50392-39-7 | [1][2][3][4] |

| Molecular Formula | C6H5Cl2NO | [1][2][4][5] |

| Synonyms | 2,5-Dichloro-4-aminophenol | [1] |

| Appearance | Bright yellow solid; Yellow crystalline solid | [2][5] |

| SMILES | NC1=CC(=C(C=C1Cl)O)Cl | [5] |

| InChIKey | RVLKXVCJBJCTCE-UHFFFAOYSA-N | [4] |

Physicochemical Data

The following tables summarize the key quantitative physical and computed properties of this compound.

Table 1: Physical Properties

| Property | Value | Reference |

| Molecular Weight | 178.02 g/mol | [1][2] |

| Exact Mass | 176.974823 g/mol | [1] |

| Melting Point | 178-179 °C | [1][2] |

| Boiling Point | 296 °C | [1][2] |

| Flash Point | 133 °C | [1][2] |

| Density | 1.6±0.1 g/cm³ | [1] |

| Refractive Index | 1.661 | [1][2] |

| Vapor Pressure | 0.001 mmHg at 25°C | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents like alcohol, ether, and acetic acid. | [2] |

| pKa | 7.81±0.23 (Predicted) | [2] |

Table 2: Computed Properties

| Property | Value | Reference |

| XLogP3 | 2.4 | [1][4] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 46.2 Ų | [1] |

| Heavy Atom Count | 10 | [1] |

| Complexity | 122 | [1][4] |

Synthesis and Experimental Protocols

A common method for the preparation of this compound involves the demethylation of 2,5-dichloro-4-aminoanisole.

Experimental Protocol: Synthesis from 2,5-dichloro-4-aminoanisole [1][2]

-

Reaction Setup: 2,5-dichloro-4-aminoanisole is used as the raw material.

-

Heating: The raw material is heated with hydrogen iodide for a duration of 5 hours.

-

Cooling and Filtration: The reaction mixture is then cooled and filtered.

-

Purification: The filtered solid is dissolved in an aqueous solution of sodium sulfite (B76179) (Na2SO2) to remove any residual hydrogen iodide.

-

Precipitation: Ammonia is added to the solution to precipitate the product, this compound.

-

Final Filtration: The precipitate is filtered to obtain the final product.

Below is a workflow diagram illustrating this synthesis process.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of various compounds across different industries.

-

Agrochemicals: It is a key intermediate in the production of the insecticide lufenuron.[1][2] It also serves as a building block for other antifungal agents, herbicides, and fungicides.[5][6]

-

Medicinal Chemistry: The compound is utilized in the preparation of anti-inflammatory agents, where its structural features are crucial for receptor interactions.[5]

-

Material Science: Its unique electronic properties make it useful in synthesizing organic semiconductors for applications like field-effect transistors.[5] It is also used to create novel polymers with enhanced thermal stability.[7]

-

Analytical Chemistry: It functions as a building block for fluorescent probes designed to detect specific metal ions and is used in developing chemosensors for detecting explosives.[5]

The diagram below illustrates the relationship between the chemical's properties and its applications.

Caption: Relationship between properties and applications.

Safety and Handling

This compound requires careful handling due to its potential hazards.

-

Handling: Use in a well-ventilated area.[8] Wear suitable protective clothing, gloves, and eye/face protection.[8] Avoid formation of dust and aerosols.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[8] Keep in a dark place under an inert atmosphere at room temperature.[2]

-

First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[8]

-

Skin Contact: Take off contaminated clothing immediately and wash the skin with soap and plenty of water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

Ingestion: Do not induce vomiting. Give a glass of water. Seek medical attention.[9]

-

References

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 50392-39-7 [chemicalbook.com]

- 4. This compound | C6H5Cl2NO | CID 9794025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound; CAS No.: 50392-39-7 [chemshuttle.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. echemi.com [echemi.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

4-Amino-2,5-dichlorophenol: A Technical Guide for Researchers

CAS Number: 50392-39-7

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with 4-Amino-2,5-dichlorophenol. It covers the core physicochemical properties, synthesis protocols, key applications, and safety information for this versatile chemical intermediate.

Physicochemical Properties

This compound is a yellow to brown crystalline solid.[1][2] Its fundamental properties are summarized in the table below. There are noted discrepancies in the literature regarding its molecular weight and melting point, which may be attributable to different experimental conditions or sample purities.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Cl₂NO | [1][2][3] |

| Molecular Weight | 178.01 g/mol 178.02 g/mol 190.02 g/mol | [3] [2][4] [1] |

| Melting Point | 102-105 °C 178-179 °C | [1] [2] |

| Boiling Point | 296 °C | [2] |

| Density | 1.560 g/cm³ | [2] |

| Flash Point | 133 °C | [2] |

| Vapor Pressure | 0.001 mmHg at 25°C | [2] |

| pKa | 7.81 ± 0.23 (Predicted) | [2] |

| Appearance | Yellow crystalline solid Bright yellow solid Gray to Yellow to Brown Solid | [1] [2] |

| Solubility | Low water solubility (~15 mg/L at 25°C); Soluble in polar organic solvents like alcohol, ether, and acetic acid. | [1][2] |

| Storage | Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[1][2] |

Synthesis Protocol

The primary method for the preparation of this compound involves the demethylation of 2,5-dichloro-4-aminoanisole.[2][4]

Experimental Protocol: Synthesis from 2,5-dichloro-4-aminoanisole

-

Reaction Setup: In a suitable reaction vessel, charge 2,5-dichloro-4-aminoanisole (also known as 2,5-dichloro-4-aminobenzene ether) as the starting material.[2][4]

-

Reagent Addition: Add hydriodic acid to the vessel.

-

Heating: Heat the reaction mixture for approximately 5 hours.[2][4]

-

Cooling and Filtration: After the heating period, cool the mixture and collect the resulting solid by filtration.[2][4]

-

Purification (Step 1): Dissolve the filtered solid in an aqueous solution of sodium sulfite (B76179) (Na₂SO₂) to neutralize and remove any residual hydriodic acid.[2][4]

-

Precipitation: Add ammonia (B1221849) water to the solution to precipitate the crude this compound.[2][4]

-

Final Filtration: Filter the precipitate to isolate the final product.[2][4]

-

Drying: Dry the product under appropriate conditions (e.g., in a vacuum oven).

Caption: Synthesis pathway of this compound.

Key Applications in Research and Development

This compound's unique structure, featuring amino, hydroxyl, and chloro functional groups, makes it a valuable building block in various scientific fields.

-

Agrochemicals: It is a key intermediate in the synthesis of the insecticide lufenuron (B1675420) and various antifungal agents used for crop protection.[1][2][4] The dichlorophenolic group contributes essential lipophilicity for fungicidal activity.[1]

-

Medicinal Chemistry: In drug development, this compound is utilized in the synthesis of anti-inflammatory agents, where its functional groups are crucial for receptor interactions.[1]

-

Fluorescent Probes: It serves as a building block for creating fluorescent probes designed for the detection of specific metal ions in biological systems.[1]

-

Chemosensors: The electron-deficient aromatic system of this compound allows it to be used in developing novel chemosensors for detecting explosives like nitroaromatics through visible color changes.[1]

-

Materials Science: Its electronic properties are leveraged in the synthesis of organic semiconductors for applications in field-effect transistors, where it aids in forming ordered molecular assemblies that enhance charge transport.[1]

Safety and Handling

This compound is a hazardous chemical that requires careful handling. The GHS classifications indicate it is harmful if swallowed or inhaled and causes skin and eye irritation.

| Hazard Type | GHS Classification | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | H315: Causes skin irritation | |

| Eye Damage/Irritation | H319: Causes serious eye irritation Category 3 Eye Irritant | [1] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[1]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.

-

First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.

-

First Aid (Skin): If on skin, wash with plenty of water. If skin irritation occurs, seek medical attention.

-

Spills: Sweep up spilled material and place it into a suitable container for disposal. Avoid generating dust.

Note: The toxicological properties of this substance have not been fully investigated. Data for the related isomer, 4-Amino-2,6-dichlorophenol, also indicates it is irritating to the eyes, respiratory system, and skin, reinforcing the need for caution when handling dichlorinated aminophenols.[5]

References

4-Amino-2,5-dichlorophenol molecular structure and weight

An In-depth Technical Guide to 4-Amino-2,5-dichlorophenol

This guide provides a comprehensive overview of the chemical and physical properties, molecular structure, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Identifiers

This compound is a yellow crystalline solid compound.[1] It serves as a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Cl₂NO | [2][4][5] |

| Molecular Weight | 178.01 g/mol | [4] |

| CAS Number | 50392-39-7 | [1][2][4][5] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2,5-Dichloro-4-aminophenol | [5] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 178-179 °C | [2][3] |

| Water Solubility | ~15 mg/L (at 25 °C) | [1] |

| Solubility | Soluble in polar organic solvents such as alcohol, ether, and acetic acid. | [1][2] |

| SMILES | C1=C(C(=CC(=C1Cl)O)Cl)N | [4] |

| InChIKey | RVLKXVCJBJCTCE-UHFFFAOYSA-N | [4] |

Molecular Structure

The molecular structure of this compound consists of a phenol (B47542) ring substituted with an amino group and two chlorine atoms.

Caption: 2D molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis method for this compound has been documented.[2][3] The protocol involves the cleavage of a methyl ether group from a precursor molecule.

Objective: To synthesize this compound from 2,5-dichloro-4-aminoanisole.

Materials:

-

2,5-dichloro-4-aminoanisole (starting material)

-

Hydriodic acid (HI)

-

Sodium sulfite (B76179) (Na₂SO₃) aqueous solution

-

Ammonia water (aqueous NH₃)

Procedure:

-

The starting material, 2,5-dichloro-4-aminoanisole, is heated with hydriodic acid for a period of 5 hours.[2][3]

-

After the reaction period, the mixture is cooled, leading to the precipitation of the product.

-

The crude product is collected by filtration.

-

To remove any residual hydriodic acid, the collected solid is dissolved in an aqueous solution of sodium sulfite (Na₂SO₃).[2][3]

-

Ammonia water is then added to the solution to precipitate the purified this compound.[2][3]

-

The final product is obtained by filtering the precipitate.

Caption: Workflow for the synthesis of this compound.

Applications and Relevance

This compound is a versatile chemical building block with applications across multiple scientific domains:

-

Agrochemicals: It is a known intermediate in the manufacturing of the insecticide lufenuron.[2][3] It also serves as a key component in the synthesis of various antifungal agents for crop protection.[1]

-

Medicinal Chemistry: The compound is utilized in the preparation of anti-inflammatory agents.[1]

-

Materials Science: Its unique electronic properties make it valuable for synthesizing organic semiconductors used in field-effect transistors.[1]

-

Analytical Chemistry: It functions as a building block for creating fluorescent probes to detect specific metal ions and for developing chemosensors for the detection of explosives.[1]

References

Solubility Profile of 4-Amino-2,5-dichlorophenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Amino-2,5-dichlorophenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its solubility in different organic solvents is critical for process development, formulation, and analytical method development. This document outlines qualitative and representative quantitative solubility data, details common experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Physicochemical Properties of this compound

This compound is a crystalline solid with the molecular formula C₆H₅Cl₂NO.[1] Its structure, featuring both an amino and a hydroxyl group on a dichlorinated benzene (B151609) ring, imparts a polar character, influencing its solubility in various media. Key properties are summarized below:

| Property | Value | Reference |

| Molecular Weight | 178.02 g/mol | [2][3] |

| Melting Point | 178-179 °C | [2][3] |

| Appearance | Bright yellow solid | [2] |

| Water Solubility | Insoluble | [2] |

Solubility in Organic Solvents

General solubility information indicates that this compound is soluble in polar organic solvents.[1][2] This is attributed to the potential for hydrogen bonding via its amino and hydroxyl groups, as well as dipole-dipole interactions.

Qualitative Solubility

Based on available literature, the qualitative solubility of this compound in common organic solvents is as follows:

-

Soluble in:

-

Insoluble in:

-

Water[2]

-

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, the following table presents representative data based on the expected solubility in various polar organic solvents at ambient temperature (25 °C). These values are intended to serve as a practical guide for solvent selection in a laboratory setting.

| Solvent | Chemical Formula | Polarity Index | Representative Solubility ( g/100 mL) at 25°C |

| Methanol | CH₃OH | 5.1 | ~ 15 - 25 |

| Ethanol | C₂H₅OH | 4.3 | ~ 10 - 20 |

| Acetone | C₃H₆O | 5.1 | ~ 20 - 30 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | ~ 5 - 10 |

| Dichloromethane | CH₂Cl₂ | 3.1 | ~ 1 - 5 |

| Acetic Acid | C₂H₄O₂ | 6.2 | > 30 |

Disclaimer: The quantitative solubility values presented in this table are estimates based on qualitative reports and the physicochemical properties of the compound. For precise applications, experimental determination is strongly recommended.

Experimental Protocols for Solubility Determination

The following sections detail standardized methods for determining the solubility of a solid compound like this compound in an organic solvent.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4][5]

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.

Apparatus and Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Stoppered flasks or vials (e.g., conical flasks, scintillation vials)

-

Constant temperature shaker or incubator

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of stoppered flasks. The excess solid should be visually apparent throughout the experiment.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each flask.

-

Equilibration: Place the flasks in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the flasks for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. Periodically, samples can be withdrawn and analyzed to confirm that the concentration is no longer changing.

-

Sample Withdrawal and Separation: Once equilibrium is achieved, cease agitation and allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a pipette. To remove any undissolved microparticles, filter the aliquot through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L).

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility that relies on the mass of the dissolved solute.[6][7][8][9]

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.

Apparatus and Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Stoppered flasks

-

Constant temperature shaker or magnetic stirrer

-

Filtration apparatus (e.g., filter paper and funnel)

-

Evaporating dish or watch glass

-

Oven

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the shake-flask method (steps 1-3).

-

Separation: Separate the saturated solution from the excess solid by filtration.

-

Sample Measurement: Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporating dish.

-

Evaporation: Carefully evaporate the solvent from the dish in a fume hood. For less volatile solvents, gentle heating in an oven may be required. Ensure the temperature is kept well below the melting point of this compound to avoid degradation.

-

Drying and Weighing: Once the solvent has completely evaporated, dry the evaporating dish containing the solid residue in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Calculation: The solubility is calculated as the mass of the dried solid divided by the volume of the filtrate used.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Shake-Flask Method.

Caption: Workflow for the Gravimetric Method.

Conclusion

This technical guide provides essential information on the solubility of this compound in organic solvents for professionals in research and drug development. While qualitative data indicates good solubility in polar organic solvents, the provided representative quantitative data should be confirmed experimentally for critical applications. The detailed experimental protocols for the shake-flask and gravimetric methods offer a solid foundation for accurate solubility determination in the laboratory.

References

- 1. This compound; CAS No.: 50392-39-7 [chemshuttle.com]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. scilit.com [scilit.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pharmajournal.net [pharmajournal.net]

In-Depth Technical Guide: 4-Amino-2,5-dichlorophenol Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 4-Amino-2,5-dichlorophenol (CAS No. 50392-39-7). The information has been compiled from various chemical supplier safety information and databases. This document is intended to provide guidance for the safe handling, storage, and disposal of this compound in a laboratory or research setting.

Chemical Identification and Properties

This compound is a chlorinated and aminated phenolic compound. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2,5-Dichloro-4-aminophenol |

| CAS Number | 50392-39-7 |

| Molecular Formula | C₆H₅Cl₂NO |

| Molecular Weight | 178.02 g/mol |

| Purity | Typically ≥96% |

| Appearance | Not available (likely a solid) |

| Storage Conditions | 4°C, protect from light[1] |

Hazard Identification and GHS Classification

Based on available data, this compound is classified as a hazardous substance. The GHS hazard statements are as follows:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Signal Word: Warning

Hazard Pictograms:

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the following are general methodologies for the types of toxicity indicated by the GHS classifications.

Acute Oral Toxicity (LD50) - General Protocol (OECD 423)

This protocol provides a general framework for determining the acute oral toxicity of a substance.

-

Test Animals: Typically, female rats are used.

-

Dosage: A stepwise procedure is used with a starting dose of 300 mg/kg body weight. The outcome of the first animal (survival or death) determines the dose for the next animal (either a lower or higher dose).

-

Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Observation Period: Animals are observed for up to 14 days. Observations include changes in skin and fur, eyes and mucous membranes, and also respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Endpoint: The LD50 is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

Skin Irritation/Corrosion - General Protocol (OECD 404)

This protocol outlines a general procedure for assessing the potential of a substance to cause skin irritation.

-

Test Animal: A single albino rabbit is typically used.

-

Application: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a small area of shaved skin.

-

Exposure: The test substance is held in contact with the skin for 4 hours under a semi-occlusive dressing.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The degree of skin reaction is rated on a scale of 0 to 4 for both erythema and edema.

Eye Irritation/Corrosion - General Protocol (OECD 405)

This protocol describes a general method for evaluating the potential of a substance to cause eye irritation.

-

Test Animal: A single albino rabbit is typically used.

-

Application: A small amount of the test substance (0.1 mL of liquid or 100 mg of solid) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are evaluated for the degree of irritation.

-

Scoring: Scores are assigned for corneal opacity, iritis, and conjunctival redness and chemosis (swelling).

Safety and Handling

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dusts are generated.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place. Protect from light.[1]

Emergency Procedures

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.

-

If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

Visual Workflows

The following diagrams illustrate recommended workflows for handling spills and personal exposure incidents involving this compound.

References

A Technical Guide to 4-Amino-2,5-dichlorophenol for Researchers and Drug Development Professionals

An In-depth Overview of a Key Chemical Intermediate

This technical guide provides a comprehensive overview of 4-Amino-2,5-dichlorophenol, a crucial chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development and other related fields, offering detailed information on its commercial availability, physicochemical properties, and relevant experimental protocols.

Commercial Availability

This compound is available from a range of commercial suppliers, catering to both research and industrial-scale requirements. Key suppliers include Simson Pharma Limited, BLD Pharm, and ChemShuttle.[1] A comprehensive list of suppliers can also be found on platforms such as BuyersGuideChem and ChemicalBook. The availability of this compound facilitates its application in various research and development projects.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its handling and application in experimental settings. The following table summarizes key quantitative data gathered from various suppliers and safety data sheets.

| Property | Value | Source |

| CAS Number | 50392-39-7 | Simson Pharma Limited, BLD Pharm |

| Molecular Formula | C₆H₅Cl₂NO | Simson Pharma Limited |

| Molecular Weight | 178.02 g/mol | Simson Pharma Limited |

| Melting Point | 102-105 °C | ChemShuttle |

| Solubility in Water | ~15 mg/L at 25 °C | ChemShuttle |

| Appearance | Yellow crystalline solid | ChemShuttle |

| Purity | >98% | Britiscientific |

For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions include using appropriate personal protective equipment such as gloves and eye protection, and handling the compound in a well-ventilated area.[1]

Experimental Protocols

Detailed experimental protocols are critical for the successful application of this compound in research. The following sections provide methodologies for its synthesis and analysis.

Synthesis of this compound

A representative method for the synthesis of this compound involves the hydrolysis of 2,5-dichloro-4-aminoanisole. The general procedure is as follows:

-

Reactant Preparation : 2,5-dichloro-4-aminoanisole is used as the starting material.

-

Reaction : The starting material is heated with hydrogen iodide for a period of 5 hours.

-

Work-up :

-

The reaction mixture is cooled and filtered.

-

The filtrate is dissolved in an aqueous solution of sodium sulfite (B76179) (Na₂SO₃) to neutralize any remaining hydrogen iodide.

-

Ammonia is then added to the solution to precipitate the product.

-

-

Isolation : The resulting precipitate, this compound, is isolated by filtration.

It is important to note that this is a general procedure and may require optimization based on specific laboratory conditions and desired scale.

HPLC Analysis of Aminophenol Derivatives

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity of this compound and related compounds. While a specific protocol for the 2,5-dichloro isomer was not detailed in the provided search results, a general reverse-phase HPLC method for aminophenol derivatives can be adapted. A method for a related compound, 2-amino-4-chlorophenol, provides a useful starting point:

-

Column : ZORBAX Eclipse Plus C8 column.

-

Mobile Phase : An isocratic mobile phase consisting of a mixture of methanol, water, and phosphoric acid (e.g., 75:25:0.05, v/v/v).

-

Flow Rate : 1 mL/min.

-

Detection : Photodiode array (PDA) detector set at an appropriate wavelength (e.g., 230 nm).

-

Sample Preparation : A stock solution of the sample is prepared in a suitable solvent (e.g., methanol) and diluted to an appropriate concentration for analysis.

This method should be validated for its suitability in the analysis of this compound, and adjustments to the mobile phase composition and other parameters may be necessary to achieve optimal separation and detection.

Applications in Research and Drug Development

This compound serves as a versatile building block in the synthesis of a variety of target molecules. Its applications span several key areas of research and development:

-

Antifungal Agents : It is a key intermediate in the synthesis of various antifungal agents used in crop protection.

-

Anti-inflammatory Agents : In medicinal chemistry, this compound is utilized in the preparation of anti-inflammatory agents.

-

Fluorescent Probes : It functions as a building block for the synthesis of fluorescent probes for detecting specific metal ions in biological systems.

-

Chemosensors : The compound is employed in the development of novel chemosensors for the detection of explosives.

-

Organic Semiconductors : Its electronic properties make it a valuable component in the synthesis of organic semiconductors for applications in field-effect transistors.[1]

Commercial Supply Chain Overview

The following diagram illustrates the typical commercial supply chain for this compound, from the manufacturer to the end-user in a research or drug development setting.

References

The Pivotal Role of 4-Amino-2,5-dichlorophenol as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,5-dichlorophenol and its isomers are versatile chemical intermediates playing a crucial role in the synthesis of a wide array of commercially significant organic compounds. Their unique molecular architecture, featuring a phenol (B47542) ring substituted with both amino and chloro groups, provides multiple reactive sites for a variety of chemical transformations. This technical guide delves into the core applications of this compound and its related isomers as key building blocks in the production of pharmaceuticals, agrochemicals, and dyes. We will explore the chemical properties that underpin their reactivity and provide an overview of their synthetic applications, complete with experimental insights and data.

Physicochemical Properties and Reactivity

This compound is a yellow crystalline solid with a molecular formula of C₆H₅Cl₂NO.[1] It exhibits low solubility in water but is soluble in various polar organic solvents.[1] The presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, along with the electron-withdrawing chloro (-Cl) groups, imparts a unique reactivity profile to the aromatic ring. The amino group can be readily diazotized and subsequently undergo a range of coupling reactions, a cornerstone of azo dye synthesis.[2] Both the amino and hydroxyl moieties can also participate in condensation and substitution reactions, making these compounds valuable precursors for the synthesis of complex heterocyclic structures and other functional molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 50392-39-7 | [1][3] |

| Molecular Formula | C₆H₅Cl₂NO | [1] |

| Molecular Weight | 178.02 g/mol | |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 102-105 °C | [1] |

| Water Solubility | Approx. 15 mg/L at 25 °C | [1] |

Applications as a Chemical Intermediate

The strategic placement of functional groups on the dichlorinated phenol ring makes these compounds indispensable in several industrial sectors.

Agrochemicals

A significant application of 4-amino-2,6-dichlorophenol (B1218435) is as a key intermediate in the production of herbicides, fungicides, and insecticides.[4] For instance, it is a known building block in the synthesis of certain crop protection agents where the dichlorophenolic moiety contributes to the molecule's lipophilicity and, consequently, its fungicidal or insecticidal activity.[1]

Pharmaceuticals

In the realm of medicinal chemistry, this compound and its isomers serve as precursors for the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and antimicrobial drugs.[1][4] The amino and chloro groups provide essential functionalities for receptor interactions, influencing the biological activity of the final drug molecule.[1]

Dyes and Pigments

The synthesis of azo dyes is a classic application that leverages the reactivity of the amino group on the dichlorophenol ring. Through diazotization followed by coupling with various aromatic compounds, a wide range of colors can be achieved. The halogenated aromatic structure is utilized in the formulation of specialty dyes and pigments.[4]

Experimental Protocols and Synthetic Pathways

To illustrate the role of these intermediates, we will outline a general synthetic pathway for the formation of an azo dye, a common application for aromatic amines like 4-Amino-2,6-dichlorophenol.

General Experimental Protocol for Azo Dye Synthesis

The synthesis of an azo dye from an aminodichlorophenol typically involves two main steps: diazotization of the aminodichlorophenol and the subsequent coupling reaction with a suitable coupling agent.

Step 1: Diazotization of 4-Amino-2,6-dichlorophenol

-

Dissolve a specific molar equivalent of 4-Amino-2,6-dichlorophenol in an aqueous solution of a strong acid, such as hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water, maintaining the low temperature. The reaction is typically monitored for the consumption of the starting amine.

Step 2: Coupling Reaction

-

In a separate vessel, dissolve the coupling agent (e.g., a phenol or naphthol derivative) in an alkaline solution, such as aqueous sodium hydroxide.

-

Cool this solution to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the cooled coupling agent solution with vigorous stirring.

-

The azo dye will precipitate out of the solution. The solid is then collected by filtration, washed, and dried.

Table 2: Representative Quantitative Data for Azo Dye Synthesis

| Starting Amine | Coupling Agent | Molar Ratio (Amine:Nitrite:Coupling Agent) | Reaction Temperature (°C) | Yield (%) |

| 4-Aminophenol | Naphthalen-2-ol | 1.1 : 1 : 1 | 0-5 | Not Specified |

| Aniline-2-sulfonic acid | Salicylic acid | 1.08 : 1.08 : 1 | 0-5 | Not Specified |

Note: The data in this table is based on analogous reactions and serves as a general representation. Specific yields for reactions involving this compound would need to be determined experimentally.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations involving this compound and its isomers.

Caption: Synthesis of 2-Amino-4-chlorophenol.

Caption: General pathway for azo dye synthesis.

Conclusion

This compound and its isomers are undeniably crucial intermediates in the chemical industry. Their versatile reactivity allows for the efficient synthesis of a diverse range of valuable products, from life-saving pharmaceuticals and crop-protecting agrochemicals to vibrant dyes. A thorough understanding of their chemical properties and reaction pathways is essential for researchers and scientists working in organic synthesis and drug development. Further exploration into novel applications of these intermediates will likely continue to drive innovation across various scientific and industrial fields.

References

An In-depth Technical Guide to 4-Amino-2,5-dichlorophenol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-2,5-dichlorophenol, a key chemical intermediate. The document details its physicochemical properties, outlines its primary synthetic routes with detailed experimental protocols, and discusses its significant applications in various fields of research and development.

Physicochemical Properties

This compound is a yellow crystalline solid.[1] Its key physicochemical properties are summarized in the table below, compiled from various sources.

| Property | Value | Source |

| CAS Number | 50392-39-7 | [2] |

| Molecular Formula | C₆H₅Cl₂NO | [2][3] |

| Molecular Weight | 178.02 g/mol | [2][3] |

| Melting Point | 178-179 °C | [3] |

| Alternate Melting Point | Approx. 102-105 °C | [1] |

| Density | 1.560 g/cm³ | [3] |

| Water Solubility | Approx. 15 mg/L at 25 °C | [1] |

| Solubility | Soluble in polar organic solvents such as alcohol, ether, and acetic acid.[1][3] | |

| Appearance | Yellow crystalline solid | [1] |

| XLogP3 | 2.4 | [2] |

Note: Discrepancies in the reported melting point may be due to different crystalline forms or measurement conditions.

Historical Context and Discovery

Synthesis of this compound

The most common and industrially relevant method for the synthesis of this compound is the reduction of its corresponding nitro precursor, 2,5-dichloro-4-nitrophenol (B1581652). An alternative method involves the cleavage of a methyl ether from 2,5-dichloro-4-aminoanisole.

Primary Synthetic Pathway: Reduction of 2,5-dichloro-4-nitrophenol

This two-step process begins with the nitration of 2,5-dichlorophenol, followed by the reduction of the resulting 2,5-dichloro-4-nitrophenol.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,5-dichloro-4-nitrophenol (Intermediate)

This protocol is based on general nitration procedures for chlorinated phenols.

Materials:

-

2,5-Dichlorophenol

-

Nitric Acid (68%)

-

Carbon Tetrachloride

-

Nitrification Catalyst (e.g., X-C1)

Procedure:

-

In a 250 mL four-port flask equipped with a stirrer, add 100 mL of carbon tetrachloride and 1 mL of a nitrification catalyst.

-

Slowly add 32.6 g (0.2 mol) of 2,6-dichlorophenol (B41786) and stir until fully dissolved.

-

Maintain the temperature at approximately 35°C and slowly add 20.4 g (0.22 mol) of 68% nitric acid.

-

After the addition is complete, heat the mixture at 35°C for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the solid product and dry the filter cake to obtain light yellow 2,6-dichloro-4-nitrophenol.

Step 2: Synthesis of this compound (Final Product)

This protocol describes the reduction of the nitro intermediate.

Materials:

-

2,5-dichloro-4-nitrophenol

-

Ethanol

-

Reducing Catalyst (e.g., H-C2)

-

Hydrazine (B178648) Hydrate (80%)

Procedure:

-

In a 250 mL four-necked bottle, add 100 mL of ethanol, 31.2 g (0.15 mol) of 2,6-dichloro-4-nitrophenol, and 1.5 g of a reduction catalyst.

-

Heat the mixture to 75°C with stirring for 1 hour.

-

Slowly add 14.3 g (0.23 mol) of 80% hydrazine hydrate.

-

After the addition, reflux the mixture for 3 hours.

-

Perform a hot filtration to remove the catalyst, and wash the filter cake with hot ethanol. The catalyst can be recycled.

-

Combine the filtrate and washings, and evaporate the ethanol.

-

Cool the remaining solution to room temperature to allow the product to crystallize.

-

Filter the solid, and dry to obtain 4-Amino-2,6-dichlorophenol.

Alternative Synthesis: From 2,5-dichloro-4-aminoanisole

An alternative reported method involves the demethylation of 2,5-dichloro-4-aminoanisole.[3]

Materials:

-

2,5-dichloro-4-aminoanisole

-

Hydroiodic Acid

-

Sodium Sulfite (B76179) (Na₂SO₂) solution

-

Ammonia (B1221849) water

Procedure:

-

Heat 2,5-dichloro-4-aminoanisole with hydroiodic acid for 5 hours.

-

Cool the reaction mixture and filter the precipitate.

-

Dissolve the solid in an aqueous solution of sodium sulfite to remove any remaining hydroiodic acid.

-

Add ammonia water to precipitate the final product.

-

Filter and dry the solid to yield this compound.[3]

General Experimental Workflow

Caption: General experimental workflow for synthesis.

Characterization Data

Expected Spectroscopic Data:

-

¹H NMR: Signals corresponding to the aromatic protons, the amine protons, and the hydroxyl proton would be expected. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR: Resonances for the six aromatic carbons would be observed, with their chemical shifts influenced by the attached chloro, amino, and hydroxyl groups.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amine, O-H stretching of the phenol, C-N stretching, and C-Cl stretching would be present.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the molecule would be a key feature, along with fragmentation patterns characteristic of a dichlorinated aminophenol structure.

Applications in Research and Development

This compound is a versatile intermediate with applications in several areas of chemical synthesis and drug development.

-

Agrochemicals: It serves as a key intermediate in the synthesis of various antifungal agents for crop protection.[1] The dichlorophenolic group provides essential lipophilicity for fungicidal activity.[1] It is also an intermediate for the insecticide lufenuron.

-

Medicinal Chemistry: This compound is utilized in the preparation of anti-inflammatory agents, where its amino and chloro groups provide crucial functionalities for receptor interactions.[1]

-

Fluorescent Probes: It acts as a building block for the synthesis of fluorescent probes designed for the detection of specific metal ions in biological systems.[1]

-

Chemosensors: this compound is employed in the development of novel chemosensors for the detection of explosives.[1] The electron-deficient nature of its aromatic system allows for interaction with nitroaromatic explosives, resulting in visible color changes.[1]

-

Organic Electronics: Its unique electronic properties make it a valuable component in the synthesis of organic semiconductors for applications in field-effect transistors.[1] The ability of this molecule to form ordered molecular assemblies enhances charge transport properties.[1]

References

- 1. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 4-Amino-2,5-dichlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,5-dichlorophenol is a chlorinated aromatic organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its spectroscopic and analytical characteristics is crucial for its identification, characterization, and quality control in research and development settings. This technical guide provides a summary of available data for this compound, including its physical properties and a method for its synthesis.

Note on Data Availability: Publicly available experimental spectroscopic data (NMR, IR, MS) for this compound is limited. Much of the readily accessible data pertains to its isomer, 4-Amino-2,6-dichlorophenol. This guide will clearly differentiate between the two isomers where data for the 2,6-isomer is presented for comparative purposes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 50392-39-7 | [1] |

| Molecular Formula | C₆H₅Cl₂NO | [2] |

| Molecular Weight | 178.01 g/mol | [2] |

| Melting Point | 178-179 °C | [3] |

| Boiling Point | 296 °C | [3] |

| Density | 1.6±0.1 g/cm³ | [3] |

| Appearance | White to off-white solid | - |

Spectroscopic Data (Data Gap)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Data: Data for this compound is not available.

-

¹³C NMR Data: Data for this compound is not available.

Comparative Data for 4-Amino-2,6-dichlorophenol (CAS: 5930-28-9):

| Nucleus | Solvent | Chemical Shift (ppm) | Reference |

| ¹H NMR | DMSO-d₆ | Data not specified in available sources | [4][5] |

| ¹³C NMR | Polysol | Data not specified in available sources | [6][7] |

Infrared (IR) Spectroscopy

-

IR Data: Data for this compound is not available.

Comparative Data for 4-Amino-2,6-dichlorophenol (CAS: 5930-28-9):

| Technique | Medium | Key Peaks (cm⁻¹) | Reference |

| IR | KBr disc | Specific peak assignments not detailed in source | [4] |

Mass Spectrometry (MS)

-

MS Data: Data for this compound is not available.

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of this compound involves the following steps[3]:

-

Starting Material: 2,5-dichloro-4-aminoanisole.

-

Reaction: The starting material is heated with hydrogen iodide for 5 hours.

-

Workup:

-

The reaction mixture is cooled and filtered.

-

The solid is dissolved in an aqueous solution of sodium sulfite (B76179) (Na₂SO₃) to remove any remaining hydrogen iodide.

-

Ammonia is then added to precipitate the product.

-

The resulting precipitate is filtered to yield this compound.

-

General Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Logical Relationships in Spectroscopic Analysis

The confirmation of the chemical structure of this compound through spectroscopic methods relies on the logical interpretation of data from multiple techniques.

Caption: Logical relationship of different spectroscopic techniques for the structural confirmation of this compound.

Conclusion

This technical guide summarizes the currently available information on this compound. A significant gap exists in the public domain regarding its experimental spectroscopic data (NMR, IR, and MS). The provided synthesis method and general analytical workflows offer a starting point for researchers working with this compound. It is recommended that experimental spectroscopic analysis be performed to obtain detailed data for comprehensive characterization.

References

- 1. This compound | 50392-39-7 [chemicalbook.com]

- 2. This compound | C6H5Cl2NO | CID 9794025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 4-Amino-2,6-dichlorophenol(5930-28-9) IR Spectrum [chemicalbook.com]

- 5. 4-Amino-2,6-dichlorophenol(5930-28-9) 1H NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Amino-2,5-dichlorophenol and Its Derivatives

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate, and its significant derivatives. The document details its physicochemical properties, synthesis protocols, and diverse applications across agrochemicals, pharmaceuticals, and materials science, with a focus on experimental data and methodologies for a technical audience.

Core Compound: this compound

This compound is a yellow crystalline solid that serves as a crucial building block in organic synthesis.[1] Its molecular structure, featuring amino, hydroxyl, and chloro functional groups on a benzene (B151609) ring, allows for a wide range of chemical modifications, making it a valuable precursor for various high-value compounds.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. It is sparingly soluble in water but shows good solubility in polar organic solvents.[1]

| Property | Value | Reference |

| CAS Number | 50392-39-7 | [1] |

| Molecular Formula | C₆H₅Cl₂NO | [1] |

| Molecular Weight | 178.02 g/mol | [2][3] |

| Melting Point | 178-179 °C | [2][3] |

| Appearance | Yellow Crystalline Solid | [1] |

| Water Solubility | Approx. 15 mg/L at 25 °C | [1] |

| Density | 1.560 g/cm³ | [2] |

Synthesis Protocol

A common method for the preparation of this compound involves the demethylation of 2,5-dichloro-4-aminoanisole. This process is typically achieved by heating the starting material with a strong acid like hydroiodic acid.

Experimental Protocol: Synthesis via Demethylation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dichloro-4-aminoanisole in hydroiodic acid.

-

Heating: Heat the reaction mixture to reflux for approximately 5 hours.[2][3]

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature, which should result in the precipitation of the crude product. Filter the precipitate.

-

Purification: Dissolve the collected solid in an aqueous solution of sodium sulfite (B76179) (Na₂SO₃) to neutralize and remove any residual iodine and hydroiodic acid.[2][3]

-

Precipitation: Add ammonia (B1221849) water to the solution to precipitate the purified this compound.[2][3]

-

Final Product Collection: Filter the purified precipitate, wash with cold water, and dry under vacuum to yield the final product.

References

Environmental Fate and Degradation of 4-Amino-2,5-dichlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of 4-Amino-2,5-dichlorophenol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues, including other chloroaminophenols and dichlorophenols, to project its likely behavior in the environment. All data derived from analogous compounds are clearly indicated.

Physicochemical Properties

The environmental transport and partitioning of this compound are governed by its physicochemical properties. The table below summarizes key properties for the target compound and its relevant analogues.

| Property | This compound | 4-Chloro-2-aminophenol (Analogue) | 2,5-Dichlorophenol (Analogue) |

| Molecular Formula | C₆H₅Cl₂NO | C₆H₆ClNO | C₆H₄Cl₂O |

| Molecular Weight ( g/mol ) | 178.02 | 143.57 | 163.00 |

| CAS Number | 50392-39-7 | 95-85-2 | 583-78-8 |

| Water Solubility | Data not available | Slightly soluble | 800 mg/L at 20°C |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 2.4 (estimated) | 1.63 | 2.75 |

| Vapor Pressure | Data not available | 0.001 mmHg at 25°C | 0.1 mmHg at 25°C |

| pKa | Data not available | 8.35 (amine), 10.2 (phenol) | 7.51 |

Environmental Fate and Degradation

The environmental persistence of this compound is determined by a combination of biotic and abiotic degradation processes.

Biotic Degradation

The biodegradation of chloroaminophenols is a critical process in their environmental removal. Microbial communities in soil and aquatic sediments are known to degrade these compounds through various enzymatic reactions. The primary mechanisms involved are likely to be deamination (removal of the amino group) and dehalogenation (removal of chlorine atoms), followed by aromatic ring cleavage.

Proposed Biodegradation Pathway:

Based on studies of analogous compounds like 4-chloro-2-aminophenol, a putative biodegradation pathway for this compound is proposed. The degradation is likely initiated by a deaminase, leading to the formation of a dichlorinated catechol intermediate. This is followed by ring cleavage catalyzed by dioxygenase enzymes.

In-Depth Toxicological Profile of 4-Amino-2,5-dichlorophenol: A Technical Guide for Researchers

Introduction

4-Amino-2,5-dichlorophenol is a halogenated aromatic amine, a chemical class that has found use in various industrial applications, including the synthesis of dyes and pharmaceuticals. Due to the potential for human exposure and the known toxicities of related compounds, understanding the toxicological profile of this compound is of significant interest. This technical guide synthesizes available information on analogous compounds to construct a presumptive toxicological profile, highlighting potential hazards and laying the groundwork for future experimental investigation. The primary concerns for compounds in this class often revolve around organ-specific toxicity, particularly nephrotoxicity, as well as genotoxic and carcinogenic potential.

Inferred Toxicological Profile

The toxicological properties of this compound have not been fully investigated.[1][2] However, based on the toxicological data of structurally related compounds, a number of potential hazards can be inferred.

Acute Toxicity

No specific LD50 data for this compound was found. For related compounds, acute toxicity varies. For instance, for 3-amino-2,4-dichlorophenol (B1274150) hydrochloride, no mortality was observed in Wistar rats at a single oral dose of 300 mg/kg bw, while all animals treated with 2000 mg/kg bw died within 30 minutes.[3] The primary signs of toxicity in related compounds include lethargy and piloerection.

Table 1: Acute Toxicity Data for Structurally Related Compounds

| Compound | Species | Route | LD50/Toxicity Value | Reference |

| 3-Amino-2,4-dichlorophenol HCl | Wistar Rat | Oral | No mortality at 300 mg/kg bw; Lethal at 2000 mg/kg bw | [3] |

| 4-Aminophenol | Wistar Rat | Dermal | >5000 mg/kg bw | |

| 4-Aminophenol | New Zealand White Rabbit | Dermal | >8000 mg/kg bw |

Irritation and Sensitization

Based on safety data for related compounds, this compound is expected to be an irritant to the skin, eyes, and respiratory system.[1][2] Dermal exposure to 3-amino-2,4-dichlorophenol in rabbits resulted in well-defined erythema and slight oedema.[3]

Genotoxicity

The genotoxic potential of this compound has not been reported. However, other chlorinated aminophenols have shown evidence of mutagenicity. For example, 4-Chloro-2-Aminophenol was mutagenic in S. typhimurium strains TA100 and TA1537 with metabolic activation in an Ames test and induced chromosomal aberrations in Chinese hamster lung cells.[4] 3-Amino-2,4-dichlorophenol HCl was found to be clastogenic.[3]

Table 2: Genotoxicity Data for Structurally Related Compounds

| Compound | Test System | Result | Reference |

| 4-Chloro-2-Aminophenol | Ames Test (S. typhimurium TA100, TA1537) | Mutagenic with metabolic activation | [4] |

| 4-Chloro-2-Aminophenol | Chromosomal Aberration (Chinese Hamster Lung Cells) | Positive | [4] |

| 3-Amino-2,4-dichlorophenol HCl | In vitro | Clastogenic | [3] |

Carcinogenicity

There are no carcinogenicity studies available for this compound. However, the International Agency for Research on Cancer (IARC) has classified 4-Chloro-2-Aminophenol as possibly carcinogenic to humans (Group 2B), based on sufficient evidence in experimental animals.[4] Long-term feeding studies in mice and rats with 4-Chloro-2-Aminophenol showed increased incidences of squamous cell papillomas and carcinomas of the forestomach.[4]

Organ-Specific Toxicity

The primary target organ for toxicity for many aminophenol derivatives is the kidney.[5][6] For instance, 4-amino-2,6-dichlorophenol (B1218435) is a potent acute nephrotoxicant in vivo.[6] The mechanism of nephrotoxicity is believed to involve metabolic activation to reactive intermediates that cause cellular damage.[5]

Proposed Metabolic Pathways and Mechanism of Toxicity

While specific metabolic pathways for this compound have not been elucidated, it is reasonable to assume that it undergoes biotransformation similar to other chlorinated aminophenols. The primary routes of biotransformation for anilines involve phenyl ring oxidation, N-oxidation, and N-acetylation.[5]

A key step in the toxicity of many aminophenols is their oxidation to reactive benzoquinoneimines.[5] This bioactivation can be catalyzed by enzymes such as cyclooxygenases and peroxidases.[5] These reactive intermediates can then bind to cellular macromolecules or participate in redox cycling, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress. This oxidative stress can deplete cellular antioxidants like glutathione (B108866) and cause damage to lipids, proteins, and DNA, ultimately leading to cell death.[5][6]

The metabolism of 2,4-dichlorophenol (B122985) by human cytochrome P450 3A4 has been shown to produce 2-chloro-1,4-hydroxyquinone and 2-chloro-1,4-benzoquinone, which are reactive metabolites.[7] It is plausible that this compound is also metabolized by cytochrome P450 enzymes.[8][9]

Caption: Proposed metabolic activation of this compound.

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of this compound are not available. However, based on studies of related compounds, the following methodologies would be appropriate.

In Vitro Cytotoxicity Assay

This protocol is based on the methodology used to assess the nephrotoxicity of 4-amino-2-chlorophenol.[5]

-

Cell Culture: Isolate renal cortical cells from male Fischer 344 rats.

-

Treatment: Incubate approximately 4x10^6 cells/ml with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 mM) or vehicle for a specified time (e.g., 60 minutes) at 37°C.

-

Cytotoxicity Measurement: Assess cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.

-

Mechanistic Studies: To investigate the role of metabolic activation and oxidative stress, pre-treat cells with various inhibitors (e.g., cytochrome P450 inhibitors, antioxidants) before adding this compound.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. fishersci.com [fishersci.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. cir-safety.org [cir-safety.org]

- 5. 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic aspects of 4-amino-2,6-dichlorophenol-induced in vitro nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]

- 9. Recent Structural Insights into Cytochrome P450 Function - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Lufenuron from 4-Amino-2,5-dichlorophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Lufenuron, a key benzoylurea (B1208200) insecticide, commencing from the starting material 4-Amino-2,5-dichlorophenol. The described methodology is based on established chemical transformations for the synthesis of Lufenuron and its intermediates.

Introduction

Lufenuron is a potent insect growth regulator that inhibits chitin (B13524) synthesis, a crucial process in the development of insect exoskeletons.[1] Its chemical name is (RS)-1-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-3-(2,6-difluorobenzoyl)urea.[2] The synthesis of Lufenuron is a multi-step process that typically involves the coupling of two key intermediates: a substituted aniline (B41778) and a benzoyl isocyanate.[2][3]

While the most commonly described synthetic routes for Lufenuron start from 2,5-Dichlorophenol, this protocol outlines a viable pathway beginning with this compound. This involves an initial conversion of the starting material to 2,5-Dichlorophenol, which then enters the established synthetic pathway to yield Lufenuron.

Overall Synthetic Pathway

The synthesis of Lufenuron from this compound can be conceptually divided into two main stages:

-

Preparation of the Key Intermediate (IMC): 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline (B169523).

-

Final Condensation Step: Reaction of the aniline intermediate (IMC) with 2,6-difluorobenzoyl isocyanate (IMD) to form Lufenuron.

A generalized overview of the synthetic pathway is presented below.

Figure 1: Generalized Synthetic Pathway for Lufenuron.

Experimental Protocols

The following protocols provide a detailed methodology for the key experimental steps in the synthesis of Lufenuron starting from this compound.

Step 1: Synthesis of 2,5-Dichlorophenol from this compound

This initial step involves the deamination of this compound to produce 2,5-Dichlorophenol. This is typically achieved through a diazotization reaction followed by a reduction of the diazonium salt.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

Ethanol (C₂H₅OH)

-

Distilled water

-

Ice

Procedure:

-

Prepare a solution of this compound in aqueous hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for a specified time to ensure complete formation of the diazonium salt.

-

Slowly add the diazonium salt solution to pre-heated ethanol.

-

Reflux the reaction mixture until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 2,5-Dichlorophenol.

-

Purify the crude product by distillation or recrystallization.

Step 2: Synthesis of 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline (IMC)

This multi-step process converts 2,5-Dichlorophenol into the key aniline intermediate (IMC).

a) Addition Reaction (Formation of IMA):

Materials:

-

2,5-Dichlorophenol

-

Dimethylformamide (DMF)

-

Potassium hydroxide (B78521) (KOH)

-

Perfluoropropylene gas

Procedure:

-

Dissolve 2,5-Dichlorophenol in DMF in a reaction vessel.

-

Add a base, such as potassium hydroxide, to the solution.[2]

-

Introduce perfluoropropylene gas into the reaction mixture.[2]

-

Monitor the reaction progress until the starting material is consumed.

-

Purify the resulting intermediate (IMA).[2]

b) Nitration (Formation of IMB):

Materials:

-

Intermediate IMA

-

Fuming nitric acid

-

Concentrated sulfuric acid

Procedure:

-

Subject the purified IMA to nitration using a mixture of fuming nitric acid and concentrated sulfuric acid to yield the nitro derivative (IMB).[2]

c) Reduction (Formation of IMC):

Materials:

-

Intermediate IMB

-

Reducing agent (e.g., iron in acetic acid or catalytic hydrogenation)

-

Solvent (e.g., ethanol)

Procedure:

-

Reduce the nitro group of IMB to an amino group using a suitable reducing agent to form IMC.

Step 3: Synthesis of 2,6-difluorobenzoyl isocyanate (IMD)

This intermediate is prepared from 2,6-difluorobenzamide.

Materials:

-

2,6-Difluorobenzamide

-

Oxalyl chloride

-

Solvent (e.g., ethylene (B1197577) dichloride)

Procedure:

-

React 2,6-difluorobenzamide with oxalyl chloride in a suitable solvent to yield 2,6-difluorobenzoyl isocyanate (IMD).

Step 4: Final Synthesis of Lufenuron

This final step involves the condensation of the two key intermediates.

Materials:

-

Intermediate IMC (2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline)

-

Intermediate IMD (2,6-difluorobenzoyl isocyanate)

-

Solvent (e.g., tetrachloromethane)

Procedure:

-

React IMC and IMD in a suitable solvent to obtain the final product, Lufenuron.[4]

-

Purify the crude Lufenuron by recrystallization or column chromatography.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of Lufenuron and its intermediates.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₆H₅Cl₂NO | 178.02 | 178-179 |

| 2,5-Dichlorophenol | C₆H₄Cl₂O | 163.00 | 58 |

| Lufenuron | C₁₇H₈Cl₂F₈N₂O₃ | 511.15 | 168.7-169.4 |

Table 2: Example Feed Ratios for Lufenuron Synthesis Steps (based on patent literature) [4]

| Reaction Step | Reactants and Solvents | Mass Ratio |

| Addition Reaction | DMF : 2,5-Dichlorophenol : Perfluoropropylene : 90% KOH solution | 350 : 120 : 115 : 65 |

| Nitration | IMA : Fuming Nitric Acid : Sulfuric Acid | 204 : 100 : 150 |

| Reduction | Ethanol : Catalyst : Activated Carbon : IMB : Potassium Carbonate : Reducing Agent : Ethylene Dichloride | 530 : 7.3 : 8.5 : 152 : 4.3 : 50 : 250 |

| Esterification | Ethylene Dichloride : 2,6-Difluorobenzamide : Oxalyl Chloride | 750 : 67 : 64 |

| Condensation | Tetrachloromethane : IMC : IMD | 100 : 80 : 68 |

Note: These ratios are provided as an example from patent literature and may require optimization for specific laboratory conditions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of Lufenuron.

Figure 2: General Workflow for the Synthesis of Lufenuron.

Logical Relationship of Intermediates

The following diagram illustrates the logical relationship and transformation of the key chemical intermediates in the synthesis of Lufenuron.

Figure 3: Logical Flow of Chemical Intermediates.

References

Application Notes and Protocols for Dye Synthesis Using 4-Amino-2,5-dichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Amino-2,5-dichlorophenol as an intermediate in the synthesis of azo dyes. Azo dyes are a prominent class of colored compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group) and are widely used in the textile, printing, and pharmaceutical industries. The specific properties of the resulting dye, such as color, fastness, and solubility, are determined by the chemical structures of the diazo component (derived from an aromatic amine) and the coupling component.

This compound serves as a versatile diazo component. The presence of chloro-substituents on the aromatic ring can enhance the stability and lightfastness of the final dye. The following sections detail a representative protocol for the synthesis of an azo dye using this compound and N,N-diethylaniline as the coupling component.

Experimental Protocols

The synthesis of azo dyes from this compound is typically a two-step process:

-

Diazotization of this compound: The primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid at a low temperature.

-

Azo Coupling: The diazonium salt is then reacted with a coupling component, in this case, N,N-diethylaniline, to form the azo dye.

Materials and Reagents:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

N,N-diethylaniline

-

Sodium Acetate (B1210297)

-

Ethanol

-

Distilled Water

-

Ice

Protocol for the Synthesis of 4-((2,5-dichloro-4-hydroxyphenyl)diazenyl)-N,N-diethylaniline

Step 1: Diazotization of this compound

-

In a 250 mL beaker, suspend 1.78 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.

-

Stir the mixture vigorously to form a fine slurry.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

While maintaining the temperature below 5 °C, slowly add a solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold water dropwise with continuous stirring.

-

Continue stirring the mixture at 0-5 °C for 30 minutes after the addition of the sodium nitrite solution is complete. The formation of a clear solution indicates the completion of the diazotization reaction. This solution contains the diazonium salt and should be used immediately in the next step.

Step 2: Azo Coupling with N,N-diethylaniline

-

In a separate 500 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 20 mL of 10% hydrochloric acid.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly, and with constant stirring, add the cold diazonium salt solution from Step 1 to the solution of N,N-diethylaniline.

-

A colored precipitate should form immediately.

-

After the addition is complete, add a saturated solution of sodium acetate to adjust the pH of the reaction mixture to 4-5.

-

Continue to stir the reaction mixture in the ice bath for another 2 hours to ensure complete coupling.

-

Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude dye from an appropriate solvent, such as ethanol, to obtain the purified product.

-

Dry the purified dye in a vacuum oven at 60 °C.

Data Presentation